3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole is a heterocyclic organic compound that belongs to the oxazole family. It features a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties. The structure consists of a methyl group and an octyl chain that enhance its hydrophobic characteristics, making it interesting for various applications in organic chemistry and materials science.
The chemical behavior of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole can be characterized by its ability to undergo various reactions typical for oxazole derivatives. These include:
These reactions are facilitated by the compound's structural features, which allow for flexibility and reactivity under various conditions.
Research on the biological activity of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole indicates potential pharmacological properties. Compounds containing oxazole rings have been associated with various biological activities, including:
Further studies are necessary to fully elucidate the specific biological mechanisms and therapeutic potentials of this particular compound.
The synthesis of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole can be achieved through several methods:
These methods allow for the efficient production of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole with controlled substitution patterns.
3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole has several applications across different fields:
Interaction studies involving 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole focus on its behavior with various biological targets. Key aspects include:
Such studies are crucial for assessing the therapeutic potential and safety profile of this compound.
Several compounds share structural similarities with 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methylthiazole | Contains sulfur instead of oxygen | Known for its role in vitamin B1 synthesis |
| 4-Ethylthiazole | Ethyl group substitution on thiazole | Exhibits antifungal properties |
| 2-Aminothiazole | Amino group substitution | Displays antibacterial activity |
| 4-Methylimidazole | Imidazole ring structure | Important precursor in pharmaceuticals |
While these compounds share a heterocyclic nature and some functional similarities with 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, each possesses distinct features that confer unique biological activities and applications.
The synthesis of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole relies on established methodologies for constructing the oxazole heterocyclic framework, with particular emphasis on strategies that accommodate alkyl substituents and dihydro functionality [1]. The van Leusen oxazole synthesis represents one of the most widely utilized classical approaches for oxazole ring formation, first developed in 1972 and extensively applied to the preparation of 5-substituted oxazoles [1]. This methodology employs tosylmethyl isocyanide as a key reagent in combination with aldehydes under basic conditions to generate the oxazole ring system through a [3+2] cycloaddition mechanism [1].
The Fischer oxazole synthesis provides an alternative classical route, utilizing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid [2]. This method, discovered by Emil Fischer in 1896, proceeds through the formation of an iminochloride intermediate followed by cyclization to yield 2,5-disubstituted oxazoles [2]. The mechanism involves the addition of gaseous hydrogen chloride to the cyanohydrin, followed by nucleophilic attack of the resulting intermediate on the aldehyde carbonyl carbon [2].
The Robinson-Gabriel synthesis represents another fundamental approach, involving the cyclodehydration of alpha-acylamino ketones under acidic conditions [3]. This methodology typically employs dehydrating agents such as sulfuric acid, phosphorus trichloride, or phosphorus oxychloride to facilitate ring closure [3]. The reaction proceeds through the formation of an oxazoline intermediate, which subsequently undergoes oxidation to yield the aromatic oxazole product [3].
For the specific synthesis of 4,5-dihydro-1,2-oxazole derivatives, modified approaches are required to prevent aromatization of the heterocyclic ring [4]. Recent developments have demonstrated that mild cyclization conditions using potassium carbonate in dimethylformamide can effectively generate dihydrooxazole products while maintaining the saturated character of the ring system [4]. Temperature control is critical in these transformations, with optimal conditions typically ranging from 50 to 80 degrees Celsius to prevent over-oxidation [4].
Contemporary synthetic methodologies for alkyl-substituted oxazole derivatives have increasingly focused on catalytic approaches that offer enhanced selectivity and efficiency [5]. Metal-free catalytic systems have emerged as particularly attractive alternatives, with recent reports demonstrating the use of iodine-mediated cyclization reactions for the preparation of substituted oxazoles [5]. These systems employ potassium carbonate as a base and proceed through carbon-oxygen bond cleavage mechanisms to generate the desired heterocyclic products [5].
Copper coordination compounds containing oxazole ligands have shown remarkable catalytic activity in the synthesis of alkyl-substituted heterocycles [6]. These catalysts operate through coordination-activation mechanisms, where the copper center facilitates both the formation of the oxazole ring and the incorporation of alkyl substituents [6]. The catalytic efficiency is particularly pronounced for substrates containing long-chain alkyl groups, such as octyl substituents, where conventional methods often encounter steric hindrance issues [6].
Palladium-catalyzed approaches have demonstrated exceptional utility in the construction of heavily substituted oxazole derivatives [7]. Cyclometallated gold complexes have also shown promise as efficient catalysts for oxazole formation, with turnover frequencies reaching 15-100 per hour depending on the specific substrate and reaction conditions [7]. These catalytic systems exhibit excellent functional group tolerance and can accommodate a wide range of alkyl substituents without compromising reaction efficiency [7].
The development of heterogeneous catalytic systems has provided additional advantages in terms of catalyst recovery and reuse [8]. Magnetic nanoparticles functionalized with appropriate ligands have shown excellent catalytic activity for oxazole synthesis, with the added benefit of easy separation from reaction mixtures using external magnetic fields [8]. These systems are particularly valuable for large-scale synthetic applications where catalyst recovery is economically important [8].
Solvent selection plays a crucial role in optimizing the synthesis of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole, with different solvent systems offering distinct advantages in terms of reaction rate, selectivity, and product isolation [9] [10]. Methanol has emerged as one of the most effective solvents for van Leusen oxazole synthesis, providing yields ranging from 61 to 90 percent under optimized conditions [10]. The polar protic nature of methanol facilitates the deprotonation of tosylmethyl isocyanide while stabilizing charged intermediates formed during the cyclization process [10].
| Solvent System | Temperature Range (°C) | Reaction Time | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| Methanol | 25-75 | 30-180 min | 61-90 | High yields, mild conditions |
| Water | 50-100 | 1-24 hours | 60-85 | Environmentally benign, recyclable |
| Ionic Liquids | 25-200 | 30-300 min | 70-95 | Excellent recyclability, high efficiency |
| Deep Eutectic Solvents | 55-70 | 12-650 s | 70-88 | Green conditions, rapid reactions |
| Dichloromethane | 25-40 | 60-240 min | 75-85 | Good solubility, easy workup |
Ionic liquids have shown exceptional promise as alternative solvents for oxazole synthesis, particularly imidazolium-based systems such as 1-butyl-3-methylimidazolium tetrafluoroborate [10]. These solvents offer the advantage of negligible vapor pressure, allowing reactions to be conducted at elevated temperatures without solvent loss [10]. Additionally, ionic liquids can be readily recovered and reused multiple times without significant loss of catalytic activity [10].
Deep eutectic solvents represent another environmentally friendly alternative, combining the benefits of green chemistry principles with enhanced reaction efficiency [11]. These solvents, typically composed of hydrogen bond donors and acceptors, provide excellent solvation properties for both polar and nonpolar substrates [11]. Ultrasonic irradiation in combination with deep eutectic solvents has been shown to dramatically reduce reaction times to as little as 12 seconds while maintaining high product yields [11].
Temperature optimization studies have revealed that reaction efficiency is highly dependent on the specific solvent system employed [9]. For methanol-based systems, optimal temperatures typically range from 50 to 65 degrees Celsius, while aqueous systems require higher temperatures of 80 to 100 degrees Celsius to achieve comparable reaction rates [9]. Microwave-assisted heating has proven particularly effective for accelerating these transformations, reducing reaction times from hours to minutes [9].
The purification of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole requires careful consideration of the compound's physical and chemical properties to maximize both recovery and purity [12] [13]. Column chromatography using silica gel represents the most widely employed purification method, typically achieving purities of 95 to 99 percent with recoveries ranging from 70 to 90 percent [14]. The choice of eluent system is critical, with hexane-ethyl acetate mixtures in ratios of 1:1 to 3:1 providing optimal separation for most oxazole derivatives [14].
| Purification Method | Recovery (%) | Purity (%) | Time Required | Scalability |
|---|---|---|---|---|
| Column Chromatography | 70-90 | 95-99 | 2-6 hours | Excellent |
| Recrystallization | 60-85 | 90-98 | 4-24 hours | Excellent |
| Distillation | 80-95 | 92-99 | 1-4 hours | Excellent |
| HPLC Purification | 85-98 | 98-99.5 | 30-120 min | Limited |
| Liquid-Liquid Extraction | 65-80 | 85-95 | 30-60 min | Excellent |
Recrystallization techniques have proven particularly effective for compounds containing long alkyl chains, as the hydrophobic interactions between octyl substituents facilitate crystal formation [13]. Solvent systems comprising mixed alcohols or alcohol-water combinations often provide the optimal balance between solubility and crystallization driving force [13]. Temperature control during crystallization is essential, with slow cooling rates generally producing higher quality crystals with improved purity [13].
Distillation methods offer significant advantages for volatile oxazole derivatives, providing both high recovery and exceptional purity [13]. For 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole, vacuum distillation is typically required due to the relatively high boiling point imparted by the octyl substituent [13]. Fractional distillation can achieve purities exceeding 99 percent when properly optimized [13].
High-performance liquid chromatography represents the gold standard for analytical and small-scale preparative purification [12]. Reverse-phase columns using acetonitrile-water mobile phases provide excellent resolution for oxazole derivatives, with detection limits in the parts-per-million range [12]. While HPLC purification is limited in terms of scalability, it offers unparalleled purity levels of 98 to 99.5 percent [12].
Yield maximization strategies focus on minimizing side reactions and optimizing reaction stoichiometry [15]. Recent studies have demonstrated that the use of slightly excess isocyanoacetate reagents (1.2 equivalents) combined with optimized base concentrations can increase yields from 70-80 percent to 85-96 percent [15]. Careful control of reaction atmosphere, particularly the exclusion of moisture and oxygen, is essential for preventing oxidative side reactions that can significantly reduce yields [15].
The development of environmentally sustainable methodologies for 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole synthesis has become increasingly important in contemporary synthetic chemistry [16] [17]. Green chemistry principles emphasize the use of renewable feedstocks, minimization of waste generation, and reduction of hazardous solvents and reagents [16]. Microwave-assisted synthesis has emerged as a particularly attractive green technology, significantly reducing reaction times while improving energy efficiency [18].
Water-based synthetic protocols represent a paradigm shift toward more sustainable heterocyclic synthesis [8]. On-water reactions, where water-insoluble reactants react at the water-organic interface, have shown remarkable efficiency for oxazole formation [8]. These reactions proceed without the need for organic co-solvents and often exhibit enhanced reaction rates compared to conventional organic solvent systems [8].
| Green Technology | Energy Efficiency | Waste Reduction | Atom Economy | Environmental Impact |
|---|---|---|---|---|
| Microwave Synthesis | High | 60-80% | 85-95% | Low |
| Ultrasound Irradiation | Moderate | 70-85% | 80-90% | Low |
| Flow Chemistry | High | 50-70% | 90-95% | Moderate |
| Biocatalysis | Low | 80-95% | 95-98% | Very Low |
| Solvent-Free Reactions | Very High | 90-95% | 85-95% | Very Low |
Biocatalytic approaches have shown exceptional promise for the sustainable synthesis of heterocyclic compounds [18]. Enzyme-catalyzed reactions typically operate under mild conditions with excellent selectivity and minimal waste generation [18]. Thiamine hydrochloride has been successfully employed as a biocatalyst for oxazole synthesis under solvent-free conditions, achieving yields comparable to traditional chemical methods while significantly reducing environmental impact [18].
Flow chemistry technologies offer additional advantages in terms of reaction control and scalability [19]. Continuous flow reactors enable precise temperature and residence time control, often resulting in improved yields and selectivity compared to batch processes [19]. The reduced hold-up volumes in flow systems also minimize waste generation and improve overall atom economy [19].
Solvent-free methodologies represent the ultimate goal in green synthesis, eliminating the need for organic solvents entirely [18]. Mechanochemical approaches using ball milling or grinding techniques have shown promise for certain oxazole-forming reactions [18]. These methods typically require shorter reaction times and often produce higher yields than solution-phase reactions [18].
The reactivity of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole toward electrophilic and nucleophilic substitution reactions follows predictable patterns based on the electron density distribution within the heterocyclic ring system. The compound exhibits characteristic behavior that differs significantly from fully aromatic oxazoles due to the partially saturated nature of the ring [1].
Electrophilic substitution reactions in oxazole systems demonstrate a clear preference for the carbon-5 position, which exhibits the highest electron density and lowest activation energy barrier [2]. The activation energy for electrophilic attack at carbon-5 is approximately 32 kilojoules per mole, making it the most reactive site for electrophilic substitution reactions [3]. This preferential reactivity stems from the electron-donating effect of the nitrogen atom at position three, which enhances the nucleophilicity of the carbon-5 position through resonance stabilization [1].
The carbon-4 position shows moderate reactivity toward electrophiles, with an activation energy of 51 kilojoules per mole [2]. This position can undergo substitution reactions, particularly when electron-donating substituents are present on the ring, which activate the system toward electrophilic attack [3]. The presence of the methyl group at position three in 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole enhances the electron density at carbon-4, making it more susceptible to electrophilic substitution [4].
The carbon-2 position demonstrates the lowest reactivity toward electrophiles, with an activation energy of 85 kilojoules per mole [2]. This reduced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which decreases the electron density at this position [3]. Substitution at carbon-2 typically requires harsh conditions and strong electrophiles to overcome the high activation barrier [4].
| Position | Reactivity Level | Activation Energy (kJ/mol) | Preferred Reagents | Reaction Conditions |
|---|---|---|---|---|
| C-2 | Low | 85 | Formylation agents | Elevated temperature |
| C-4 | High | 51 | Halogenation reagents | Moderate conditions |
| C-5 | Very High | 32 | Nitration, sulfonation | Mild conditions |
| N-1 | No direct attack | N/A | Protonation only | Acidic conditions |
| N-3 | Nucleophilic character | N/A | Electrophiles | Various conditions |
Nucleophilic substitution patterns in dihydrooxazole systems follow different mechanistic pathways compared to electrophilic substitution [5]. The electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, particularly at positions adjacent to the heteroatoms [6]. The nitrogen atom at position three serves as a nucleophilic center, capable of interacting with electrophiles to form quaternary ammonium salts [2].
The substitution pattern is significantly influenced by the presence of the octyl chain at position five, which introduces steric hindrance that can affect the approach of both electrophilic and nucleophilic reagents . This steric effect can alter the regioselectivity of substitution reactions, potentially favoring attack at less hindered positions [8].
Ring-opening reactions constitute a major class of transformations for 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole, proceeding through various mechanistic pathways depending on the reaction conditions and reagents employed [9]. These reactions are particularly important as they can lead to the formation of valuable synthetic intermediates and final products with diverse functionalities [10].
Acid-catalyzed ring-opening represents the most common pathway for dihydrooxazole degradation [11]. Under acidic conditions, protonation of the nitrogen atom at position three increases the electrophilicity of the adjacent carbon atoms, facilitating nucleophilic attack by water or other nucleophiles [12]. The reaction proceeds through a stepwise mechanism involving the formation of a protonated intermediate, followed by carbon-oxygen bond cleavage [13].
The activation energy for acid-catalyzed hydrolysis is approximately 65 kilojoules per mole, making it a relatively facile process under moderate heating conditions [14]. The reaction typically yields amide products and carbonyl compounds, with the specific products depending on the substitution pattern and reaction conditions [10]. In the case of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole, acid-catalyzed hydrolysis would be expected to produce an acetamide derivative and an octyl-substituted carbonyl compound [13].
Base-catalyzed ring-opening follows a different mechanistic pathway, involving nucleophilic attack at the carbon-2 position by hydroxide ions or other strong nucleophiles [10]. This reaction pathway exhibits a higher activation energy of 72 kilojoules per mole compared to acid-catalyzed hydrolysis, reflecting the greater difficulty of breaking the carbon-nitrogen bond under basic conditions [12].
| Mechanism | Activation Energy (kJ/mol) | Primary Products | Optimal Conditions | Selectivity |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | 65 | Amides, carbonyl compounds | pH < 3, 60-80°C | C-O bond cleavage |
| Base-catalyzed opening | 72 | Nitriles, alcohols | pH > 10, elevated temperature | C-N bond cleavage |
| Nucleophilic attack at C-2 | 58 | Substituted amides | Nucleophile, room temperature | Regioselective |
| Thermolysis | 95 | Fragmentation products | >150°C | Non-selective |
| Photolysis | 45 | Rearranged heterocycles | UV light, sensitizer | Substituent-dependent |
Thermal rearrangement reactions of dihydrooxazoles can lead to ring contraction or expansion, depending on the substitution pattern and reaction conditions [15]. The Cornforth rearrangement, a well-known thermal rearrangement of oxazole derivatives, involves the migration of substituents between positions four and five of the ring [16]. This rearrangement is particularly relevant for 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole, where the octyl group at position five could potentially migrate to position four under appropriate conditions [17].
Photochemical rearrangements offer alternative pathways for structural modification of dihydrooxazole systems [18]. Under ultraviolet irradiation, the compound can undergo various transformations, including ring-opening, ring-expansion, and skeletal rearrangements [15]. The photoisomerization mechanisms involve the formation of excited-state intermediates that can rearrange through different pathways, leading to products with altered ring structures [18].
The environmental stability of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole is influenced by multiple factors including pH, temperature, light exposure, and the presence of other chemical species [14]. Understanding these stability parameters is crucial for predicting the compound's behavior under different conditions and optimizing its handling and storage [29].
The compound exhibits maximum stability under neutral pH conditions, with a half-life exceeding 168 hours at pH 7-8 [25]. This stability is attributed to the balanced protonation state of the nitrogen atoms within the ring, which minimizes the tendency for ring-opening reactions [13]. Under these conditions, the compound remains largely unreactive toward hydrolysis and other degradation pathways [25].
Acidic conditions significantly reduce the stability of the compound, with a half-life of approximately 12 hours at pH 1-3 [12]. The decreased stability under acidic conditions is primarily due to protonation of the nitrogen atom at position three, which increases the electrophilicity of the ring and facilitates nucleophilic attack by water molecules [14]. This protonation also destabilizes the ring structure, making it more susceptible to ring-opening reactions [13].
| pH Range | Stability Level | Half-life (hours) | Primary Degradation Mechanism | Temperature Effect |
|---|---|---|---|---|
| 1-3 (Acidic) | Moderate | 12 | Hydrolysis | Accelerated above 60°C |
| 4-6 (Weakly acidic) | High | 48 | Slow hydrolysis | Stable below 40°C |
| 7-8 (Neutral) | Very High | >168 | Minimal degradation | Stable below 80°C |
| 9-11 (Basic) | Moderate | 24 | Ring opening | Accelerated above 40°C |
| 12-14 (Strongly basic) | Low | 6 | Rapid degradation | Rapid at room temperature |
Basic conditions also compromise the stability of the compound, with increasing instability observed at higher pH values [30]. At pH 9-11, the half-life decreases to approximately 24 hours, while under strongly basic conditions (pH 12-14), the half-life is reduced to only 6 hours [30]. The instability under basic conditions is attributed to nucleophilic attack by hydroxide ions, which can initiate ring-opening reactions [10].
Temperature plays a crucial role in determining the stability of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole across all pH ranges [29]. Under acidic conditions, temperatures above 60°C significantly accelerate degradation processes, while under neutral conditions, the compound remains stable up to 80°C [31]. Basic conditions show the greatest temperature sensitivity, with degradation rates increasing dramatically above 40°C [30].
Light exposure, particularly ultraviolet radiation, can induce photochemical degradation of the compound [14]. The oxazole ring system absorbs UV light, leading to the formation of excited-state intermediates that can undergo various rearrangement and degradation reactions [18]. The rate of photodegradation depends on the intensity and wavelength of the light, with shorter wavelengths generally causing more rapid degradation [14].
Singlet oxygen, a reactive oxygen species commonly found in environmental systems, can react with oxazole derivatives through cycloaddition mechanisms [22]. The bimolecular rate constant for the reaction of dihydrooxazole compounds with singlet oxygen is typically in the range of 10^4 to 10^5 M^-1 s^-1, indicating moderate reactivity under environmental conditions [14]. The reaction products include various oxidized derivatives and ring-opened compounds [22].
Computational modeling has emerged as a powerful tool for understanding the reaction mechanisms and predicting the behavior of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole under various conditions [32]. Density functional theory calculations and quantum mechanical/molecular mechanical methods provide detailed insights into the electronic structure, reaction pathways, and energetics of chemical transformations [33].
Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis set have been employed to study the ground-state geometries and electronic properties of dihydrooxazole compounds [33]. These calculations reveal that the compound adopts a non-planar conformation with specific dihedral angles that minimize steric interactions between substituents [34]. The electronic structure calculations indicate that the highest occupied molecular orbital is localized primarily on the nitrogen atom at position three, while the lowest unoccupied molecular orbital is distributed across the carbon atoms of the ring [32].
Transition state calculations have been performed to elucidate the mechanisms of ring-opening reactions [12]. These calculations reveal that the activation energies for different reaction pathways vary significantly, with acid-catalyzed hydrolysis showing the lowest barrier of approximately 65 kilojoules per mole [32]. The transition state structures show characteristic bond elongation patterns, with the carbon-oxygen bond in the ring being significantly stretched in the transition state for hydrolysis reactions [12].
| Calculation Method | Basis Set | Property Calculated | Typical Results | Accuracy |
|---|---|---|---|---|
| DFT (B3LYP) | 6-31+G(d,p) | Ground state geometry | Bond lengths ±0.02 Å | High |
| DFT (M06-2X) | aug-cc-pVTZ | Activation energies | ±5 kJ/mol | Very high |
| QM/MM | TPSS-D3/def2-TZVP | Enzyme mechanisms | ±3 kJ/mol | Excellent |
| TD-DFT | B3LYP/6-31+G(d,p) | Electronic transitions | ±0.1 eV | Good |
| CASSCF | 6-311G(d) | Excited states | ±0.2 eV | Very high |
Quantum mechanical/molecular mechanical calculations have provided detailed insights into the behavior of oxazole derivatives in enzymatic systems [12]. These calculations reveal the specific interactions between the compound and amino acid residues in enzyme active sites, including hydrogen bonding patterns and electrostatic interactions [12]. The calculations also predict the energetics of enzymatic transformations, with activation energies typically ranging from 15 to 25 kilojoules per mole for well-optimized enzyme-substrate complexes [12].
Time-dependent density functional theory calculations have been used to study the photochemical properties of the compound [33]. These calculations predict the absorption spectra and identify the electronic transitions responsible for UV absorption [18]. The calculations also provide insights into the nature of excited-state intermediates formed during photochemical reactions [15].
Molecular dynamics simulations have been employed to study the conformational flexibility and stability of the compound under different conditions [32]. These simulations reveal that the octyl chain at position five exhibits significant conformational freedom, while the ring structure remains relatively rigid [34]. The simulations also predict the effects of temperature and solvent on the compound's behavior [35].
The computational studies have revealed important structure-activity relationships for dihydrooxazole compounds [36]. The calculations show that the electron-withdrawing or electron-donating nature of substituents significantly affects the reactivity patterns and stability of the compound [37]. For example, the presence of the methyl group at position three enhances the electron density at carbon-4, making it more reactive toward electrophilic substitution [33].
Rice-Ramsperger-Kassel-Marcus based master equation calculations have been used to study the atmospheric chemistry of oxazole compounds [32]. These calculations reveal the detailed kinetics of reactions with atmospheric oxidants such as hydroxyl radicals [32]. The calculations predict bimolecular rate constants and provide insights into the environmental fate of the compound [32].
The computational modeling has also been extended to study the effects of different substituents on the compound's properties [38]. Calculations comparing various alkyl chain lengths and substitution patterns reveal that longer alkyl chains generally increase the hydrophobic character of the compound while having minimal effects on the electronic properties of the ring system . These calculations are valuable for designing derivatives with specific properties for particular applications [40].
Solvation effects have been incorporated into the calculations using continuum solvation models [12]. These calculations reveal that polar solvents generally stabilize charged intermediates formed during reaction processes, while nonpolar solvents favor neutral species [32]. The solvation effects are particularly important for understanding the pH-dependent stability of the compound [12].